molecular formula C6H4N2O2 B2412685 3-Acetyl-1,2-oxazole-4-carbonitrile CAS No. 344277-60-7

3-Acetyl-1,2-oxazole-4-carbonitrile

Cat. No. B2412685
CAS RN: 344277-60-7
M. Wt: 136.11
InChI Key: APIDJCWCSCIPSJ-UHFFFAOYSA-N
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Description

3-Acetyl-1,2-oxazole-4-carbonitrile is a derivative of oxazole, a heterocyclic compound that is widely present in natural products, synthesized drugs, and advanced materials . A significant proportion of drugs used in clinical treatment contain a cyano group . The introduction of a cyano group to an oxazole ring is an appealing idea .


Synthesis Analysis

A protocol for the direct synthesis of 5-aryloxazole-4-carbonitrile from acetophenone was first described with potassium ferricyanide as a cheap and low toxicity cyanide reagent . Multiple bond formation was implemented via an oxygen-mediated radical mechanism . Potassium ferricyanide played a dual role as a “CN” source and also as a coupling partner for the cyclization of oxazole .


Molecular Structure Analysis

The synthesized compounds were characterized by IR, 1 H NMR, 13 C NMR spectroscopy, elemental analysis, and chromato-mass-spectrometry .


Chemical Reactions Analysis

The synthesis of oxazole-4-carbonitrile involves a copper (II)-mediated formation from acetophenone and coordinated cyanide anion via a radical coupling . The reaction was implemented via an oxygen-mediated radical mechanism .

Scientific Research Applications

Heterocyclic Compound Synthesis

3-Acetyl-1,2-oxazole-4-carbonitrile is instrumental in synthesizing a broad spectrum of heterocyclic compounds, particularly triazoles. Triazoles are essential due to their broad range of biological activities. The synthesis and biological evaluation of these compounds have attracted significant interest, leading to the development of new methods of synthesis and evaluation of potential uses for triazoles. These compounds have been studied for over a century and continue to attract attention due to their wide range of biological activities, including anti-inflammatory, antimicrobial, antitumoral, and antiviral properties (Ferreira et al., 2013).

Biological Activity of Derivatives

Research has focused on the chemical modeling of 1,2,4-triazoles and their derivatives, revealing a spectrum of biological activities such as antimicrobial, antifungal, and anti-inflammatory properties. These studies highlight the relevance and prospects of further chemical modeling and the potential uses of these derivatives in various fields (Ohloblina, 2022).

Therapeutic Potential of Oxazole Scaffold

The oxazole scaffold, part of the this compound structure, is crucial in developing potential therapeutic agents. Oxazole derivatives are known for their anticancer, antimicrobial, antihyperglycemic, and anti-inflammatory properties. They offer a flexible ligand for various molecular-level targets, making them an attractive option for developing clinically relevant therapeutic agents (Kaur et al., 2018).

Synthetic Routes for Heterocyclic Compounds

The compound plays a crucial role in the synthesis of heterocyclic compounds like 1,2,3-triazoles, showcasing a broad spectrum of biological activities. The synthesis involves various synthetic routes, employing copper and non-copper catalysts, different solvents, and substrates. This highlights the compound's significance in developing biologically active heterocyclic compounds (Kaushik et al., 2019).

Eco-friendly Synthesis Procedures

In the context of sustainable chemistry, this compound is essential for developing eco-friendly synthesis procedures for triazoles. Recent advances emphasize eco-friendly procedures for click synthesis of 1,2,3-triazoles, providing benefits such as shorter reaction times, easier work-up, higher yields, and applicability in industrial synthesis (De Souza et al., 2019).

Safety and Hazards

The safety data sheet for Oxazole-4-carboxylic acid, a related compound, indicates that it is harmful if swallowed or inhaled, and it may cause skin and eye irritation . It may also cause respiratory irritation .

Mechanism of Action

Target of Action

The primary targets of 3-Acetyl-1,2-oxazole-4-carbonitrile are cancer cells, particularly leukemia cell lines . The compound exhibits high selectivity towards these cells, making it a potential candidate for anticancer drug development .

Mode of Action

This compound interacts with its targets by inhibiting cell proliferation . This is achieved through its interaction with the colchicine site of β-tubulin, which results in the stopping of microtubule polymerization . This disruption of the cell’s structural integrity leads to the inhibition of cell division and growth .

Biochemical Pathways

The compound affects the biochemical pathway involving β-tubulin, a protein essential for the formation of the microtubule network within the cell . By interacting with the colchicine site of β-tubulin, this compound prevents the polymerization of tubulin into microtubules . This disruption affects the cell’s ability to maintain its shape and carry out cell division .

Pharmacokinetics

The compound’s effectiveness at submicromolar and micromolar concentrations suggests that it may have good bioavailability .

Result of Action

The result of the compound’s action is the inhibition of cell growth, specifically in leukemia cell lines . The compound exhibits both growth inhibitory (GI50) and cytostatic activities (TGI) against the most sensitive cell lines at submicromolar (0.2–0.6 μM) and micromolar concentrations (1–3 μM), respectively . It also shows cytotoxic activity (LC 50) against the most sensitive cell lines .

properties

IUPAC Name

3-acetyl-1,2-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2/c1-4(9)6-5(2-7)3-10-8-6/h3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIDJCWCSCIPSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NOC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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